4-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride
Description
Properties
IUPAC Name |
4-(4-propan-2-yl-1,2,4-triazol-3-yl)piperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4.2ClH/c1-8(2)14-7-12-13-10(14)9-3-5-11-6-4-9;;/h7-9,11H,3-6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETFLMZSJIMTIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NN=C1C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305712-06-4 | |
| Record name | 4-(4-Isopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Biochemical Pathways
Piperidine derivatives often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antipsychotic effects. These effects may involve pathways related to inflammation, neurotransmission, or cell growth.
Biological Activity
4-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical structure and properties:
- IUPAC Name : this compound
- Molecular Formula : C10H20Cl2N4
- Molecular Weight : 267.20 g/mol
- CAS Number : 1303889-70-4
Antimicrobial Activity
Research has indicated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study focused on various triazole derivatives demonstrated that compounds similar to 4-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine showed effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the triazole ring enhances the interaction with microbial enzymes, leading to inhibition of bacterial growth .
Anti-inflammatory Effects
In vitro studies have evaluated the anti-inflammatory potential of triazole derivatives. One study demonstrated that compounds containing a triazole moiety exhibited reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). This suggests that the compound may have therapeutic potential in treating inflammatory diseases .
Anticancer Properties
The anticancer activity of 1,2,4-triazole derivatives has also been explored extensively. It has been shown that these compounds can induce apoptosis in cancer cells through various pathways. Specifically, research indicates that the compound can inhibit cell proliferation and induce cell cycle arrest in certain cancer cell lines .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The triazole ring structure allows for effective binding to enzyme active sites, particularly those involved in fungal and bacterial metabolism.
- Cytokine Modulation : By influencing cytokine release from immune cells, this compound may modulate inflammatory responses.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells by affecting mitochondrial function and caspase activation.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial effects of several triazole derivatives against common pathogens. The results showed that compounds with a propan-2-yl group exhibited enhanced antibacterial activity compared to their non-substituted counterparts. The study concluded that structural modifications significantly influence biological efficacy .
Evaluation of Anti-inflammatory Effects
Another study assessed the anti-inflammatory effects of various triazole derivatives in a controlled environment. The results indicated a marked decrease in pro-inflammatory cytokine levels when treated with this compound compared to control groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following table summarizes structural analogues, highlighting substituent variations and their physicochemical implications:
Structural and Functional Implications
Substituent Effects :
- Ethyl : A smaller alkyl group may reduce metabolic stability but improve solubility compared to isopropyl.
- Cyclopropyl : The strained three-membered ring could enhance binding affinity in rigid hydrophobic pockets.
- 2-Methoxyethyl : The ether group introduces polarity, likely improving aqueous solubility and pharmacokinetics.
- Thiol Group : The thiol (-SH) substituent can participate in hydrogen bonding or redox reactions, altering reactivity and bioavailability.
Salt Forms :
The dihydrochloride salt of the target compound contrasts with the monohydrochloride form of the cyclopropyl analogue . Dihydrochloride salts generally offer higher solubility, which is advantageous for formulation .
Electronic Properties :
Compounds with electron-withdrawing groups (e.g., -CF₃ in triazole derivatives ) exhibit distinct electronic profiles compared to the target compound’s isopropyl group. Such differences influence charge distribution and intermolecular interactions.
Research Findings and Trends
- Synthetic Methods : Microwave-assisted synthesis (e.g., ) is a common strategy for triazole derivatives, enabling rapid cyclization and high yields.
- Crystallography : SHELX software () is widely used for structural validation of similar compounds, ensuring accurate bond-length and angle measurements.
- Pharmacological Potential: While direct activity data for the target compound are absent, analogues like pioglitazone hydrochloride () highlight the therapeutic relevance of triazole-piperidine scaffolds in diabetes treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
